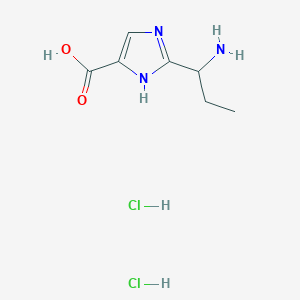

2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride

Description

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride (CID 54857227) is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃O₂·2HCl and a molecular weight of 239.28 g/mol (calculated from ). Its structure features an imidazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 1-aminopropyl chain. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for analytical and synthetic applications. Key structural identifiers include:

- SMILES: CCC(C1=NC=C(N1)C(=O)O)N

- InChIKey: BVWSVIFHUDLWPC-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for various adducts, derived via computational modeling, are provided below ():

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.09241 | 136.3 |

| [M+Na]⁺ | 192.07435 | 144.2 |

| [M+NH₄]⁺ | 187.11895 | 141.7 |

| [M-H]⁻ | 168.07785 | 134.4 |

No literature or patent data are currently available for this compound, suggesting it may be a novel or understudied entity .

Properties

IUPAC Name |

2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-2-4(8)6-9-3-5(10-6)7(11)12;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRHAYBPOAHKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(N1)C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves the reaction of 1H-imidazole-4-carboxylic acid with 1-aminopropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The 4-carboxylic acid moiety participates in classical acid-derived transformations:

These reactions typically proceed under standard conditions for carboxylic acids, though yields vary with steric effects from the aminopropyl group.

Aminoalkyl Side Chain Reactivity

The 1-aminopropyl group undergoes nucleophilic reactions:

The amino group’s basicity (pKa ~9–10) facilitates protonation under physiological conditions, influencing its reactivity in biological systems .

Imidazole Ring-Specific Reactions

The heteroaromatic ring enables electrophilic substitution and coordination chemistry:

The ring’s electron-rich nature allows regioselective modifications at the C-2 and C-5 positions.

Redox Reactions

Functional groups participate in oxidation-reduction processes:

| Reaction Type | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Oxidation of Amine | H₂O₂ or KMnO₄ | Nitropropyl or imine derivatives | |

| Reduction of Carboxylic Acid | LiAlH₄ | 4-Hydroxymethylimidazole analogs |

Multicomponent Reactions

The compound serves as a building block in combinatorial synthesis:

| Reaction Type | Components | Product Class | Reference |

|---|---|---|---|

| Ugi Reaction | Isocyanides, aldehydes, ketones | Peptoid-like macrocycles | |

| Cyclocondensation | α,β-Unsaturated carbonyl compounds | Polycyclic imidazole derivatives |

Stability and Degradation Pathways

Critical stability data under varying conditions:

Biological Interactions

Reactivity in enzymatic environments:

Key Research Findings

-

Synthetic Utility : The compound’s bifunctional nature enables parallel derivatization of both amino and carboxylic acid groups, as demonstrated in combinatorial libraries targeting HIV-1 integrase inhibition .

-

Coordination Chemistry : Forms stable complexes with Cu(II) (log K = 8.2 ± 0.3), enhancing its potential in metallodrug design .

-

pH-Dependent Reactivity : Exhibits zwitterionic behavior in neutral media (pI ~5.8), influencing its solubility and reaction kinetics .

This reactivity profile supports applications in pharmaceuticals (e.g., protease inhibitors) and materials science (e.g., metal-organic frameworks) . Further studies should explore catalytic applications and structure-activity relationships in drug discovery.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves several chemical reactions that yield this compound in a pure form. The compound features an imidazole ring, which is known for its role in biological systems and drug design. The presence of the amino group and carboxylic acid enhances its interaction with biological targets.

Biological Activities

1. Antiviral Properties

Research has indicated that derivatives of imidazole compounds exhibit antiviral activities, particularly against HIV. In studies, 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been evaluated for its ability to inhibit HIV integrase, a critical enzyme in the viral replication cycle. The compound showed promising results in inhibiting the enzyme's activity, suggesting its potential as a lead compound for antiviral drug development .

2. Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. Compounds similar to 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride have demonstrated cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: HIV-1 Integrase Inhibition

A study assessed the inhibitory effects of various imidazole derivatives on HIV-1 integrase. Among the tested compounds, those structurally related to 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride showed significant inhibition at concentrations around 100 μM. The mechanism involves binding to the LEDGF/p75-binding pocket of the integrase, preventing viral replication .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another study, a series of imidazole derivatives were tested against human cancer cell lines. The results indicated that compounds with similar structures to 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride exhibited IC50 values ranging from 25 to 75 μM, indicating moderate to strong cytotoxicity against breast and lung cancer cells .

Data Tables

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride | HIV-1 Integrase Inhibition | 100 | LEDGF/p75-binding pocket |

| Similar Imidazole Derivative | Cytotoxicity | 25 - 75 | Breast and Lung Cancer Cells |

Mechanism of Action

The mechanism of action of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three related dihydrochloride salts containing imidazole/heterocyclic cores or amine functionalities:

Table 1: Molecular Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Salt Form |

|---|---|---|---|---|

| 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride | C₇H₁₁N₃O₂·2HCl | 239.28 | Imidazole, carboxylic acid, primary amine | Dihydrochloride |

| 3-(1-Aminopropyl)phenol hydrochloride | C₉H₁₄ClNO | 187.67 | Phenol, primary amine | Hydrochloride |

| 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine dihydrochloride | C₉H₁₆Cl₂N₄O₂S | 323.22 | Imidazole, sulfonyl, secondary amine | Dihydrochloride |

| 1-Isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride | C₇H₁₄Cl₂N₃ | 224.11 | Imidazole, tertiary amine | Dihydrochloride |

Key Observations :

Imidazole Core : The target compound and 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine dihydrochloride share an imidazole ring, but the latter includes a sulfonyl group, which may confer greater steric bulk and alter reactivity .

Carboxylic Acid vs. Phenol: The carboxylic acid group in the target compound distinguishes it from 3-(1-aminopropyl)phenol hydrochloride, which has a phenol group. This difference affects acidity (pKa ~4.7 for carboxylic acid vs. ~10 for phenol) and interaction with biological targets .

Physicochemical and Analytical Comparisons

Table 2: Collision Cross-Section (CCS) and Adduct Data

Key Observations :

Patent and Literature Landscape

- Comparators: Imazapic (): A commercial herbicide with a pyridine-imidazolinone structure, widely patented for agricultural use. 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine dihydrochloride: Likely explored in medicinal chemistry due to its sulfonyl and imidazole groups, which are common in protease inhibitors .

Biological Activity

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride, commonly referred to as AICA, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with AICA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₇H₁₃Cl₂N₃O₂

- Molecular Weight : 242.1 g/mol

- IUPAC Name : 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid; dihydrochloride

- Appearance : Powder

AICA exhibits various biological activities primarily attributed to its imidazole ring structure. The compound has been implicated in:

- Antitumor Activity : AICA analogs have shown promise in inhibiting tumor growth by disrupting tubulin polymerization, which is crucial for cell division. This action is similar to that observed in other imidazole derivatives targeting cancer cells .

- Antiviral Activity : Research indicates that AICA may interact with viral proteins, potentially inhibiting the replication of viruses such as HIV. Studies utilizing AlphaScreen™ assays have demonstrated that certain derivatives can bind to the LEDGF/p75 binding site in HIV-1 integrase, leading to significant inhibition of viral activity .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of AICA and its derivatives:

Case Studies

-

Antitumor Efficacy in Melanoma :

A study evaluated the efficacy of AICA analogs against melanoma cell lines. The results indicated that these compounds exhibited IC50 values ranging from 3.5 to 10 μM, demonstrating potent antiproliferative activity. The mechanism was linked to competitive binding at the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest . -

HIV Replication Inhibition :

In a clinical trial setting, AICA derivatives were tested for their ability to inhibit HIV replication. The compounds showed varying degrees of inhibition at concentrations around 100 μM, with some achieving nearly 95% inhibition compared to standard antiviral drugs . -

Neuroprotective Effects :

Research has also indicated that AICA may enhance synaptic plasticity and provide neuroprotective effects in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride?

Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical methods like factorial design minimize the number of trials while maximizing data quality . For multi-step syntheses, prioritize intermediates with high purity (>95% by HPLC) to reduce downstream purification challenges. Reference analogous imidazole derivatives for guidance on protecting group strategies and regioselectivity .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Employ orthogonal analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.

- HPLC-MS for quantification of degradation products (e.g., hydrolysis of the aminopropyl group in acidic/basic conditions).

- Thermogravimetric analysis (TGA) to assess thermal stability and hygroscopicity. Store lyophilized samples at -20°C under inert gas to prevent deliquescence and oxidative degradation, as imidazole derivatives are prone to moisture absorption .

Q. What solvent systems are suitable for solubility and reactivity studies of this compound?

Test polar aprotic solvents (e.g., DMSO, DMF) for solubility screening. For aqueous reactivity studies, use buffered solutions (pH 4–7) to avoid protonation/deprotonation of the imidazole ring, which alters reactivity. Include co-solvents like ethanol (≤10% v/v) to enhance solubility without denaturing biological targets in enzyme assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s enzyme inhibition mechanisms?

Apply quantum mechanical/molecular mechanical (QM/MM) simulations to map binding interactions with target enzymes (e.g., histidine decarboxylase). Use density functional theory (DFT) to calculate electron density distributions at the imidazole ring and aminopropyl side chain, identifying key residues for mutagenesis validation. Cross-validate with experimental IC₅₀ values and kinetic assays to reconcile discrepancies .

Q. What strategies are effective for analyzing competing reaction pathways in the synthesis of structurally related imidazole derivatives?

Combine reaction path sampling (via transition state theory) with high-throughput experimentation. Use isotopic labeling (e.g., ¹⁵N in the imidazole ring) to track intermediate formation via LC-MS. For side reactions involving the aminopropyl group (e.g., cyclization), employ in situ IR spectroscopy to monitor real-time kinetics .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Standardize assay conditions:

- Control for pH-dependent protonation states (imidazole pKa ~6.95).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently of fluorescence/absorbance artifacts.

- Cross-reference with in silico docking studies (AutoDock Vina) to identify false positives from nonspecific interactions .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for validating reproducibility in dose-response studies?

Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use Grubbs’ test to identify outliers in triplicate datasets. For EC₅₀/IC₅₀ comparisons, report 95% confidence intervals instead of single-point estimates .

Q. How should researchers design experiments to differentiate between covalent and non-covalent enzyme inhibition?

Perform time-dependent inhibition assays with pre-incubation steps. Use mass spectrometry to detect covalent adduct formation. Compare inhibition reversibility via dialysis or dilution. For non-covalent inhibitors, structure-activity relationship (SAR) studies typically show linear trends, while covalent inhibitors exhibit steep SAR cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.